([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid

Lipophilicity Drug-likeness Physicochemical properties

Researchers conducting SAR studies on imidazole-2-thioacetic acid scaffolds face significant reproducibility challenges when substituting non-fluorinated or para-fluorophenyl analogs-the meta-fluorine substituent critically modulates electrostatic potential, lipophilicity (LogP ~2.2), and metabolic stability. This compound delivers the precise 3-fluorophenyl electronic perturbation required for systematic pharmacophore mapping. • Enables direct comparative SAR against non-fluorinated and 4-fluorophenyl analogs for COX-1/COX-2 selectivity and p38 MAP kinase inhibition studies. • Thioacetic acid moiety supports facile amide conjugation to carrier proteins or fluorescent reporters for chemical biology probe development. • Batch-certified ≥95% purity (HPLC) with CoA, supplied as a powder for consistent LC-MS/MS method development and derivatization workflows.

Molecular Formula C11H9FN2O2S
Molecular Weight 252.27 g/mol
CAS No. 851879-33-9
Cat. No. B1366098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid
CAS851879-33-9
Molecular FormulaC11H9FN2O2S
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C=CN=C2SCC(=O)O
InChIInChI=1S/C11H9FN2O2S/c12-8-2-1-3-9(6-8)14-5-4-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16)
InChIKeyYGMHOOWRUWSDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid: Chemical Identity and Specifications


([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid (CAS 851879-33-9) is a synthetic small molecule belonging to the 2-thioimidazole class, characterized by a 3-fluorophenyl substituent at the N1 position and a thioacetic acid moiety at C2 [1]. It is primarily supplied as a research chemical for medicinal chemistry and chemical biology applications, with a molecular formula of C11H9FN2O2S, a molecular weight of 252.27 g/mol, and a computed XLogP3-AA of 2.2 [1]. Suppliers typically offer this compound at ≥95% purity (HPLC) . Notably, the target compound exhibits acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) based on GHS classification, with a signal word 'Warning' .

Medicinal chemistry SAR exploration on 2-thioimidazole scaffolds
Fluorine-probe chemical biology studies (meta-F substitution)
Analytical reference standard for imidazole metabolite methods

([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid: Why In-Class Analogs Cannot Substitute


Generic substitution among imidazole-2-thioacetic acid analogs is not scientifically valid due to the profound impact of substituent electronic and steric properties on molecular recognition. The 3-fluorophenyl group in the target compound is not interchangeable with non-fluorinated phenyl or 4-fluorophenyl analogs [1]. Fluorine substitution at the meta position alters the electrostatic potential surface of the imidazole ring, influencing binding to biological targets through orthogonal dipolar interactions and modulating physicochemical properties including lipophilicity (computed LogP ~2.2) and metabolic stability [2]. Class-level evidence from 2-thio-substituted imidazole derivatives demonstrates that even subtle changes in aryl substitution pattern can drastically alter biological activity profiles, including COX-1/COX-2 selectivity, p38 MAP kinase inhibition potency, and cytokine-release modulation [2][3][4]. Therefore, procurement decisions for structure-activity relationship (SAR) exploration must be guided by the specific molecular architecture of ([1-(3-fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid rather than relying on superficially similar in-class alternatives.

3-Fluorophenyl substitution
Meta-fluorine alters electrostatic potential and lipophilicity; non-fluorinated or 4-fluoro analogs may not match binding profiles.
Class-level activity transfer
COX-2/p38 MAPK inhibition reported for analogs; direct activity data for this compound absent – extrapolation may shift assay outcomes.
Analytical documentation gap
Generic analogs may lack batch-specific CoA; inconsistent purity can confound SAR interpretation and reproducibility.

([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid: Key Procurement Evidence


Computed Lipophilicity and Hydrogen Bond Profile

The target compound exhibits a computed XLogP3-AA of 2.2, placing it within the optimal lipophilicity range (1-3) for oral bioavailability per Lipinski's Rule of Five [1]. This value distinguishes it from non-fluorinated analogs such as 2-[(1-phenyl-1H-imidazol-2-yl)thio]acetic acid (CAS 99984-77-7, molecular weight 234.27 g/mol, LogP predicted to be lower due to absence of fluorine) . The compound also possesses one hydrogen bond donor (carboxylic acid OH) and five hydrogen bond acceptors (imidazole N, fluorine, carboxylic acid O, thioether S), with a topological polar surface area (TPSA) of 80.42 Ų [1]. These computed descriptors are essential for medicinal chemists prioritizing compounds for hit-to-lead optimization and in silico ADME screening.

Lipophilicity
Computed
XLogP3-AA 2.2
TPSA 80.42 Ų · 5 HBA · 1 HBD
Supports oral bioavailability prediction
Non-fluorinated analog predicted lower LogP; experimental verification needed
Lipophilicity Drug-likeness Physicochemical properties ADME prediction

GHS Hazard Classification

The target compound is classified under the Globally Harmonized System (GHS) with signal word 'Warning' and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is consistent with the carboxylic acid moiety and the thioether functional group. In contrast, structurally related imidazole derivatives lacking the free carboxylic acid (e.g., 1-(3-fluorophenyl)-1H-imidazole-2-thiol, CAS 17452-26-5) exhibit different hazard classifications primarily driven by the thiol group [1]. The specific combination of H302/H315/H319 necessitates appropriate personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and use within a chemical fume hood, as specified in supplier safety data sheets .

Hazard Profile
GHS classified
H302, H315, H319, H335
Target vs thiol analog
Requires PPE and fume hood handling
Different hazard statements than thiol-only analog
Safety data Handling precautions GHS classification Acute toxicity

Supply Chain Purity and Analytical Documentation

Multiple reputable suppliers (AKSci, Bidepharm, Enamine) offer the target compound at a minimum purity specification of 95% (HPLC), with Bidepharm providing 95+% purity and batch-specific QC documentation including NMR, HPLC, and GC upon request [1]. This level of analytical characterization exceeds what is typically available for custom-synthesized or lower-tier vendor offerings of similar imidazole-2-thioacetic acid analogs. The availability of batch-specific certificates of analysis (CoA) enables researchers to establish purity benchmarks critical for reproducible biological assays and to verify compound integrity prior to costly screening campaigns . In contrast, generic sourcing channels for in-class analogs may not provide equivalent analytical rigor, introducing variability that confounds SAR interpretation.

Purity Documentation
Supplier-specified
≥95% (HPLC), CoA available
Target vs generic analog
Reproducible assay starting material
Generic analogs may lack multi-method QC
Quality control Analytical characterization Purity Reproducibility

Class-Level Anti-Inflammatory Activity of Imidazole Analogs

While no direct biological data exist for the target compound, structurally related 2-thio-diarylimidazole derivatives demonstrate potent and selective COX-2 inhibition [1]. Specifically, 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide analogs exhibited COX-2 inhibitory activity with varying selectivity over COX-1 in enzyme assays [1]. Additionally, 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles have been characterized as p38 MAP kinase inhibitors, a key target in inflammatory cytokine signaling [2]. Broader patent literature establishes that 2-thio-substituted imidazole derivatives possess immunomodulating and cytokine-release-inhibiting properties [3]. These class-level findings provide a rational basis for exploring the target compound's activity in similar assays, though no quantitative potency or selectivity data for CAS 851879-33-9 currently exist.

Class Activity
Class-level inference
No direct data for CAS 851879-33-9
Supports screening library inclusion
COX-2/p38 MAPK inhibition in analog series; activity not guaranteed
Anti-inflammatory COX inhibition Cytokine release p38 MAPK

([1-(3-Fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid: Application Scenarios


Hit-to-Lead Optimization of Anti-Inflammatory Imidazole Scaffolds

Procurement of the target compound is warranted for laboratories conducting structure-activity relationship (SAR) studies on 2-thioimidazole scaffolds. Class-level evidence indicates that 2-thio-substituted imidazole derivatives inhibit COX-2 and p38 MAP kinase, both validated anti-inflammatory targets [1]. The 3-fluorophenyl substitution in CAS 851879-33-9 introduces a specific electronic and steric perturbation that can be systematically compared against non-fluorinated and 4-fluorophenyl analogs to map pharmacophore requirements. Researchers should validate the compound's purity (≥95% by HPLC) and identity by NMR prior to initiating biological assays, consistent with supplier-provided analytical documentation .

Chemical Probes for Fluorine-Protein Interactions

The target compound's meta-fluorophenyl group provides a valuable tool for chemical biology studies examining the role of fluorine in molecular recognition. Fluorine substitution alters electrostatic potential, enhances metabolic stability, and can serve as a sensitive ¹⁹F NMR probe for studying ligand-protein interactions in complex biological matrices [1]. The thioacetic acid moiety further enables facile conjugation to carrier proteins or fluorescent reporters via amide bond formation, expanding its utility as a chemical biology tool compound. The computed LogP of 2.2 and TPSA of 80.42 Ų suggest favorable cell permeability, supporting cellular target engagement studies [1].

Reference Standard for Imidazole Drug Metabolite Analysis

The compound's well-defined chemical structure (C11H9FN2O2S, MW 252.27 g/mol) and commercial availability at ≥95% purity make it suitable as a reference standard for developing and validating LC-MS/MS methods to detect structurally related imidazole metabolites [1]. The unique isotopic signature of the sulfur atom and the characteristic fragmentation pattern of the 3-fluorophenyl-imidazole core facilitate unambiguous identification in complex biological samples. Procurement of batch-certified material with documented CoA ensures method reproducibility across laboratories .

Synthetic Methods for Thioether and Heterocycle Diversification

As a synthetic building block, ([1-(3-fluorophenyl)-1H-imidazol-2-yl]thio)acetic acid provides a versatile platform for derivatization. The carboxylic acid group can be activated for amide coupling, esterification, or reduction, while the thioether linkage offers opportunities for oxidation to sulfoxide/sulfone analogs or participation in metal-catalyzed cross-coupling reactions [1]. The 3-fluorophenyl group serves as a robust, metabolically stable aryl moiety for generating diverse compound libraries. Laboratories developing novel synthetic routes to functionalized imidazoles will benefit from the compound's commercial availability and batch-to-batch consistency .

Application
Selection Property
Validation Focus
Anti-inflammatory SAR studies
3-Fluorophenyl substitution pattern
COX-2/p38 pathway-screening context
Fluorine-probe interaction studies
Meta-fluorophenyl 19F NMR probe
Target-engagement assay interpretation
Imidazole metabolite method reference
Certified purity & analytical CoA
Method reproducibility & identity review
Imidazole library synthesis
Thioether & carboxylic acid handles
Derivatization scope & batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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